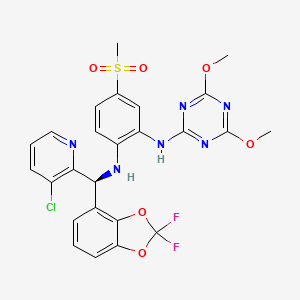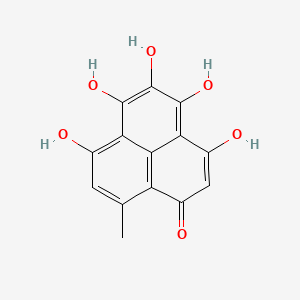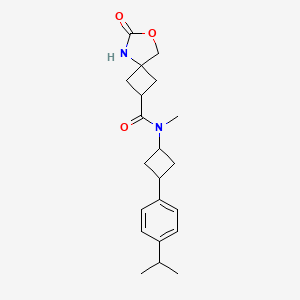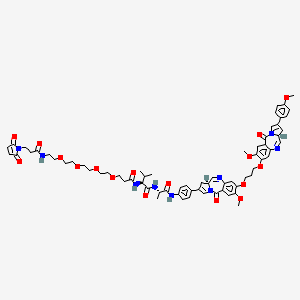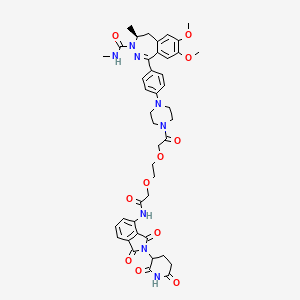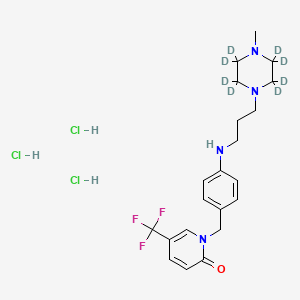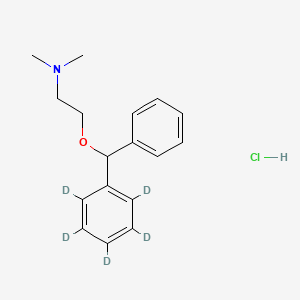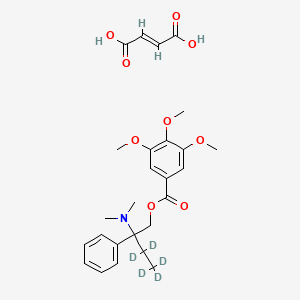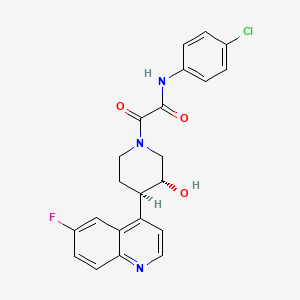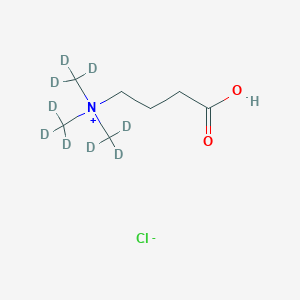
N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Carboxypropyl)trimethylammonium-d9 (chloride) is a deuterated form of (3-Carboxypropyl)trimethylammonium chloride, also known as γ-Butyrobetaine hydrochloride. This compound is an intermediary metabolite produced by gut microbes during the metabolism of L-carnitine to trimethylamine N-oxide (TMAO). It is implicated in various biological processes and has significant relevance in scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)trimethylammonium-d9 (chloride) typically involves the deuteration of (3-Carboxypropyl)trimethylammonium chlorideThe reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(3-Carboxypropyl)trimethylammonium-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
(3-Carboxypropyl)trimethylammonium-d9 (chloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: The compound is studied for its role in the metabolism of L-carnitine and its implications in cardiovascular health.
Medicine: Research focuses on its potential involvement in arteriosclerosis and long-term cardiovascular diseases.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .
Comparación Con Compuestos Similares
Similar Compounds
γ-Butyrobetaine hydrochloride: The non-deuterated form of the compound.
Deoxycarnitine hydrochloride: Another related compound involved in the metabolism of L-carnitine.
Uniqueness
The uniqueness of (3-Carboxypropyl)trimethylammonium-d9 (chloride) lies in its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in spectroscopic analyses .
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |
Clave InChI |
GNRKTORAJTTYIW-KYRNGWDOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


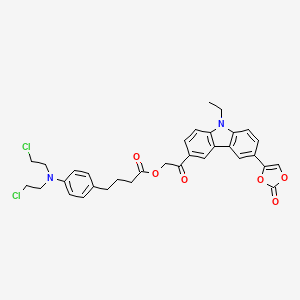
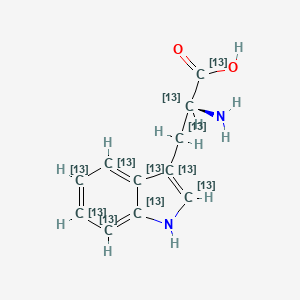
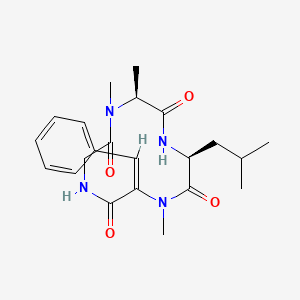
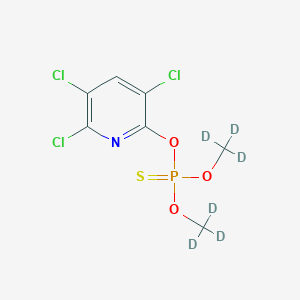
![(3AS,4R,7R,9R,10R,11R,13R,15R,15aR)-1-(1-((R)-1-(1,8-naphthyridin-4-yl)ethyl)azetidin-3-yl)-10-(((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-ethyl-11-methoxy-3a,7,9,11,13,15-hexamethyloctahydro-1H-[1]oxacyClotetradeci](/img/structure/B12424252.png)
